molecular formula C16H15FN2O2 B5066695 N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide

N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B5066695
M. Wt: 286.30 g/mol
InChI Key: NXPPGHROMAWCLJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide, also known as FPEA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways, including the regulation of calcium ion channels, the inhibition of the NMDA receptor, and the activation of the ERK1/2 pathway. These mechanisms are believed to contribute to the neuroprotective and anti-inflammatory effects of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide has various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune cell function. N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide research, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the identification of new sigma-1 receptor ligands with improved efficacy and selectivity. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide.
In conclusion, N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide is a promising chemical compound with potential use in various scientific research applications. Its high affinity for the sigma-1 receptor and its various biochemical and physiological effects make it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide and to identify new sigma-1 receptor ligands with improved efficacy and selectivity.

Synthesis Methods

N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide can be synthesized through a multistep process, which involves the reaction of 2-fluoroaniline with 1-phenylethylamine in the presence of a catalyst. This is followed by the reaction of the resulting product with ethanediamine to yield N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide has been used in various research applications, including as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, cell survival, and modulation of ion channels. N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.

properties

IUPAC Name

N-(2-fluorophenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11(12-7-3-2-4-8-12)18-15(20)16(21)19-14-10-6-5-9-13(14)17/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPPGHROMAWCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide

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